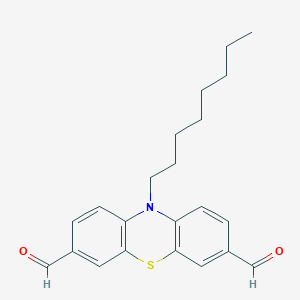![molecular formula C16H34O10S2 B14187982 Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol CAS No. 835633-22-2](/img/structure/B14187982.png)
Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol is a complex organic compound with the molecular formula C16H34O9S2. It is known for its unique structure, which includes multiple ethoxy groups and a disulfide bond. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol typically involves the reaction of ethylene glycol derivatives with disulfide compounds. The process begins with the preparation of 2-(2-hydroxyethoxy)ethanol, which is then reacted with a disulfide compound under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions
Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying disulfide bond formation and cleavage in biological systems.
Medicine: Research into its potential therapeutic applications, particularly in drug delivery systems, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol involves its interaction with various molecular targets. The disulfide bond in the compound can undergo redox reactions, influencing cellular redox states and signaling pathways. The ethoxy groups contribute to its solubility and reactivity, allowing it to participate in various biochemical processes.
類似化合物との比較
Similar Compounds
Octaethylene glycol: Similar in structure but lacks the disulfide bond.
Nonaethylene glycol monomethyl ether acetate: Contains additional ethoxy groups and an acetate group.
Triethylene glycol monoamine: Contains fewer ethoxy groups and an amine group instead of a disulfide bond.
Uniqueness
Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol is unique due to its combination of multiple ethoxy groups and a disulfide bond. This structure imparts distinctive chemical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
835633-22-2 |
|---|---|
分子式 |
C16H34O10S2 |
分子量 |
450.6 g/mol |
IUPAC名 |
acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H26O6S2.2C2H4O2/c13-1-3-15-5-7-17-9-11-19-20-12-10-18-8-6-16-4-2-14;2*1-2(3)4/h13-14H,1-12H2;2*1H3,(H,3,4) |
InChIキー |
HUZHVEWFGAZTED-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C(COCCOCCSSCCOCCOCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
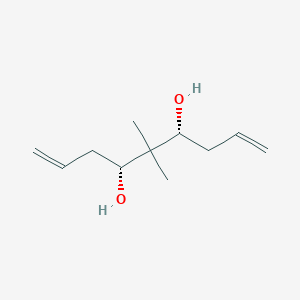
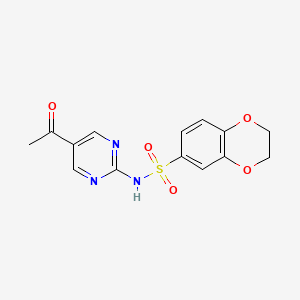
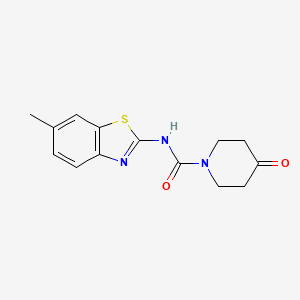
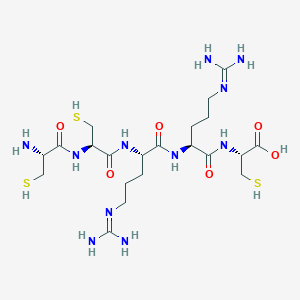

![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
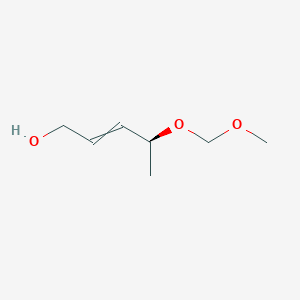
![1-(3-Chloro-4-nitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187952.png)
![5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14187953.png)
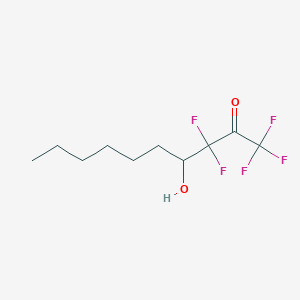
![4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid](/img/structure/B14187960.png)

